

Synthesis of (Ethoxymethoxy)cyclododecane from cyclododecanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

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Synthesis of (Ethoxymethoxy)cyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of **(ethoxymethoxy)cyclododecane**, a valuable fragrance ingredient, from cyclododecanol. The document details the chemical transformation, experimental protocols, and physicochemical properties of the resulting acetal. The synthesis involves the acid-catalyzed reaction of cyclododecanol with formaldehyde diethyl acetal, offering an efficient route to this compound, also known in the industry as Boisambre forte. This guide is intended to serve as a practical resource for researchers in organic synthesis and professionals in the fragrance and chemical industries.

Introduction

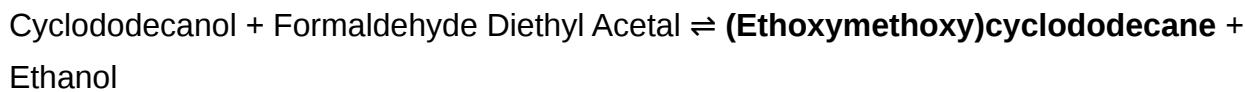
(Ethoxymethoxy)cyclododecane is a synthetic fragrance compound prized for its woody and amber-like scent profile.^[1] It is utilized in the formulation of various cosmetic and perfume products. The synthesis of this molecule, an ethoxymethyl ether of cyclododecanol, is a key process for its commercial production. This guide focuses on a specific and efficient method for its preparation starting from the readily available cyclododecanol. The core of this synthesis is

the protection of the alcohol functional group as an acetal, a common strategy in organic chemistry to mask the reactivity of hydroxyl groups.

Reaction Scheme and Mechanism

The synthesis of **(ethoxymethoxy)cyclododecane** from cyclododecanol proceeds via an acid-catalyzed reaction with formaldehyde diethyl acetal. This reaction is an example of a transacetalization.

Reaction:



The mechanism involves the protonation of one of the ethoxy groups of formaldehyde diethyl acetal by an acid catalyst, leading to its departure as ethanol and the formation of a resonance-stabilized oxocarbenium ion. The nucleophilic oxygen of cyclododecanol then attacks this electrophilic species. Subsequent deprotonation of the resulting intermediate yields the final product, **(ethoxymethoxy)cyclododecane**. The reaction is driven to completion by removing the ethanol byproduct, typically through distillation.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of formaldehyde ethyl cyclododecyl acetal, which is synonymous with **(ethoxymethoxy)cyclododecane**.

Materials:

- Cyclododecanol
- Formaldehyde diethyl acetal
- Acidic catalyst (e.g., bleaching earth catalyst KP 10, ion-exchange resin)
- Inert solvent (optional, as excess formaldehyde diethyl acetal can serve as the solvent)

Procedure:

- A mixture of cyclododecanol (1.0 molar equivalent) and a significant molar excess of formaldehyde diethyl acetal (e.g., 5 molar equivalents) is prepared in a reaction vessel equipped with a stirrer, a heating mantle, and a distillation apparatus (e.g., a Vigreux column).
- An acidic catalyst (e.g., 15 g of KP 10 bleaching earth per 0.5 mol of cyclododecanol) is added to the mixture.
- The reaction mixture is heated to boiling with continuous stirring.
- The ethanol formed during the reaction is continuously removed by distillation, along with some of the excess formaldehyde diethyl acetal, to drive the equilibrium towards the product.
- The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of cyclododecanol.
- Upon completion of the reaction (typically within 3-5 hours), the mixture is cooled to room temperature.
- The solid catalyst is removed by filtration.
- The excess formaldehyde diethyl acetal is removed from the filtrate by distillation under reduced pressure.
- The crude product is then purified by fractional distillation to yield pure **(ethoxymethoxy)cyclododecane**.

Data Presentation

Physicochemical Properties of **(Ethoxymethoxy)cyclododecane**

Property	Value	Reference
CAS Number	58567-11-6	[2] [3] [4]
Molecular Formula	C15H30O2	[2] [3] [4]
Molecular Weight	242.40 g/mol	[2] [3] [5]
Appearance	Colorless liquid	[6]
Odor	Woody, Amber, Cedar	[2] [6]
Boiling Point	287.3 °C at 760 mmHg	[4]
Density	0.928 - 0.940 g/cm³ at 20°C	[6]
Refractive Index	1.465 - 1.469 at 20°C	[6]
Flash Point	>100 °C	[6]

Reaction Data

Parameter	Value	Reference
Reactants	Cyclododecanol, Formaldehyde diethyl acetal	[7]
Catalyst	Acidic catalyst (e.g., bleaching earth, ion-exchange resin)	[7]
Reaction Time	3 - 5 hours	[7]
Yield	up to 82%	[7]

Predicted Spectroscopic Data

While experimental spectra for **(ethoxymethoxy)cyclododecane** are not readily available in the public domain, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

Spectroscopy	Predicted Chemical Shifts / Absorption Bands
¹ H NMR	<p>* ~4.6 ppm (s, 2H): O-CH₂-O protons of the ethoxymethyl group.</p>
	<p>* ~3.6 ppm (q, 2H): O-CH₂-CH₃ protons of the ethoxy group.</p>
	<p>* ~3.5 ppm (m, 1H): CH-O proton on the cyclododecane ring.</p>
	<p>* ~1.2-1.6 ppm (m, 22H): CH₂ protons of the cyclododecane ring.</p>
	<p>* ~1.2 ppm (t, 3H): O-CH₂-CH₃ protons of the ethoxy group.</p>
¹³ C NMR	<p>* ~95 ppm: O-CH₂-O carbon of the ethoxymethyl group.</p>
	<p>* ~80 ppm: CH-O carbon of the cyclododecane ring.</p>
	<p>* ~65 ppm: O-CH₂-CH₃ carbon of the ethoxy group.</p>
	<p>* ~20-30 ppm: CH₂ carbons of the cyclododecane ring.</p>
	<p>* ~15 ppm: O-CH₂-CH₃ carbon of the ethoxy group.</p>
IR Spectroscopy	<p>* 2950-2850 cm⁻¹: C-H stretching of alkane groups.</p>
	<p>* 1150-1050 cm⁻¹: Strong C-O stretching bands characteristic of the acetal group.</p>
Mass Spectrometry	<p>* The molecular ion peak (m/z = 242.4) may be observed.</p>
	<p>* Fragmentation is expected to involve the cleavage of the ethoxymethyl group and</p>

fragmentation of the cyclododecane ring.

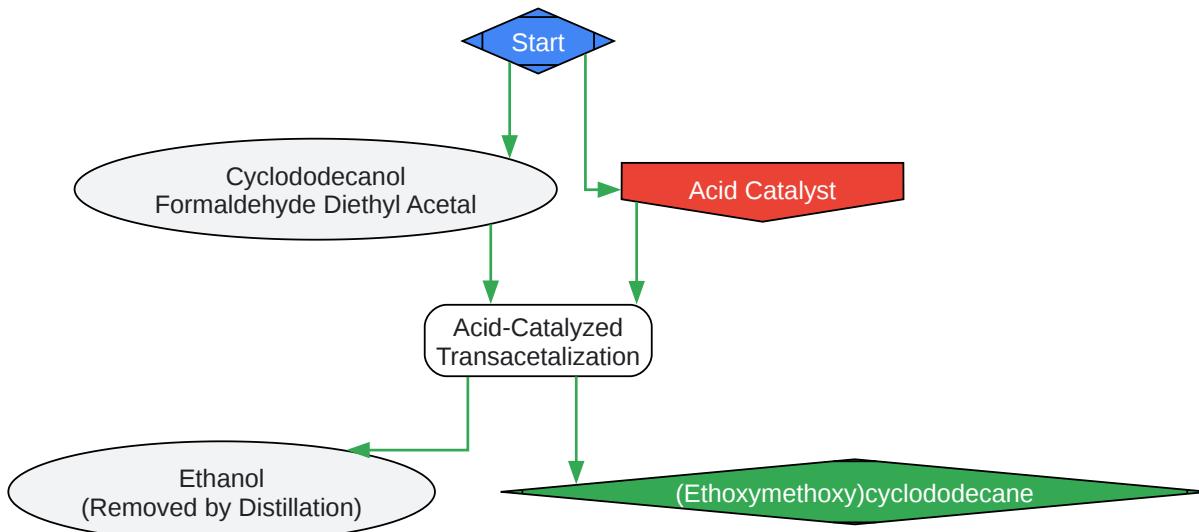
Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of **(ethoxymethoxy)cyclododecane**.



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Caption: Experimental workflow for the synthesis of **(ethoxymethoxy)cyclododecane**.



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Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The synthesis of **(ethoxymethoxy)cyclododecane** from cyclododecanol via an acid-catalyzed reaction with formaldehyde diethyl acetal is an effective and high-yielding method. This technical guide provides the necessary details for the replication of this synthesis, including a step-by-step experimental protocol and a summary of the key quantitative data. The provided workflow diagrams offer a clear visual representation of the process. This information is intended to be a valuable asset for chemists and researchers working in the field of organic synthesis and fragrance chemistry.

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